Chemical structure and properties of 2-(2-Methoxyphenyl)-1-methylpiperazine
Chemical structure and properties of 2-(2-Methoxyphenyl)-1-methylpiperazine
Topic: Chemical Structure, Synthesis, and Pharmacological Properties of 2-(2-Methoxyphenyl)-1-methylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-(2-Methoxyphenyl)-1-methylpiperazine is a specialized heterocyclic scaffold belonging to the 2-arylpiperazine class.[1] Distinct from its widely known isomer 1-(2-methoxyphenyl)piperazine (a common serotonin receptor ligand and drug metabolite), this C2-substituted isomer represents a privileged pharmacophore in the design of Neurokinin-1 (NK1) receptor antagonists and conformationally restricted monoamine transporter modulators.[1]
This guide provides a comprehensive technical analysis of the molecule, focusing on its structural chirality, synthetic pathways from commercially available precursors (CAS 65709-27-5), and its utility as a template for developing non-peptide antagonists for CNS targets.
Chemical Identity & Structural Analysis
The molecule is defined by a piperazine ring substituted at the carbon-2 position with an ortho-methoxyphenyl group and methylated at the nitrogen-1 position.[1] This substitution pattern introduces a chiral center at C2, creating distinct (R) and (S) enantiomers with divergent pharmacological profiles.[1]
| Property | Data / Description |
| IUPAC Name | 1-Methyl-2-(2-methoxyphenyl)piperazine |
| Common Scaffolds | 2-Arylpiperazine; o-Anisylpiperazine |
| CAS Number | 896004-75-4 (Specific Isomer); 65709-27-5 (N-desmethyl parent) |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| Chirality | C2 Center (Enantiomers: R and S) |
| H-Bond Donors | 1 (N4-H, secondary amine) |
| H-Bond Acceptors | 3 (N1, N4, O-Methoxy) |
Structural Disambiguation (Crucial)
It is vital to distinguish this compound from its regioisomer :
-
Target (C2-Isomer): 2-(2-Methoxyphenyl)-1-methylpiperazine.[2] Core Pharmacophore:[1][3] NK1 Antagonists.[1]
-
Common Isomer (N1-Isomer): 1-(2-Methoxyphenyl)-4-methylpiperazine (or the N-desmethyl 2-MeOPP). Core Pharmacophore:[1][3] 5-HT1A partial agonists / 5-HT2 antagonists.[1]
Physicochemical Profiling
The introduction of the ortho-methoxy group and the N-methyl moiety significantly alters the electronic and steric landscape of the piperazine ring compared to the unsubstituted parent.
-
Basicity (pKa): The molecule possesses two basic centers.[1]
-
Lipophilicity (LogP): The o-methoxy and N-methyl groups increase lipophilicity relative to 2-phenylpiperazine, facilitating Blood-Brain Barrier (BBB) penetration.[1]
-
Predicted LogP: 1.8 – 2.2[1]
-
-
Conformational Dynamics: The C2-aryl group favors an equatorial conformation to minimize 1,2-diaxial interactions, locking the piperazine ring into a specific chair conformer. This rigidification is critical for receptor selectivity.[1]
Synthesis & Manufacturing
The synthesis of 2-(2-methoxyphenyl)-1-methylpiperazine typically proceeds via the modification of the parent 2-arylpiperazine or de novo cyclization.
Route A: Methylation of 2-(2-Methoxyphenyl)piperazine
This is the most direct route using the commercially available precursor (CAS 65709-27-5).[1]
-
Regioselective Methylation:
-
Reagents: Formaldehyde (HCHO), Formic Acid (HCOOH).[1]
-
Conditions: Eschweiler-Clarke reductive amination at reflux (90-100°C).[1]
-
Mechanism:[1] The N1 position is sterically crowded but nucleophilic.[1] However, N4 is less hindered.[1] To target N1 selectively, N4 is often protected (e.g., Boc-anhydride) prior to methylation, followed by deprotection.
-
Direct Methylation:[1] Without protection, a mixture of N1-Me, N4-Me, and N1,N4-diMe is formed.
-
Route B: De Novo Cyclization (Glyoxal Method)
Used for large-scale manufacturing to control chirality.[1]
-
Condensation: Reaction of N-methylethylenediamine with 2-methoxyphenylglyoxal .[1]
-
Reduction: The resulting dihydropyrazine or pyrazine intermediate is reduced using catalytic hydrogenation (H₂/Pd-C) or hydride donors (LiAlH₄).[1]
-
Resolution: Chiral resolution using tartaric acid to isolate the bioactive (S)-enantiomer.[1]
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes. Route A utilizes the commercial parent scaffold with protection strategies.[1] Route B constructs the ring de novo.[1]
Pharmacology & Mechanism of Action
The 2-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, distinct from the serotonergic N-arylpiperazines.[1]
Neurokinin-1 (NK1) Receptor Antagonism
The 2-phenylpiperazine core is the structural anchor for many high-affinity NK1 antagonists (e.g., derivatives related to substance P inhibition).[1]
-
Mechanism: The 2-aryl group occupies a hydrophobic pocket in the NK1 receptor (transmembrane domains).[1]
-
Role of N-Methyl: The N1-methyl group often locks the conformation and improves affinity by interacting with specific residues (e.g., Gln or His) within the binding site.[1]
-
Therapeutic Relevance: Antiemetics (chemotherapy-induced), antidepressants, and anxiolytics.[1]
Monoamine Transporter Modulation
Substituted 2-arylpiperazines have shown activity as inhibitors of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1]
-
Structure-Activity Relationship (SAR): The ortho-methoxy group provides steric bulk that selectivity biases the molecule against the Serotonin Transporter (SERT), favoring NET/DAT inhibition.[1]
Signaling Pathway Interaction
Caption: Mechanism of Action as an NK1 Receptor Antagonist blocking the Substance P signaling cascade.[1]
Experimental Protocols
Protocol 5.1: Synthesis of 1-Methyl-2-(2-methoxyphenyl)piperazine (Route A)
This protocol assumes the use of the commercially available parent scaffold.[1]
Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]
-
Formaldehyde (37% aq.)[1] (5.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Trifluoroacetic acid (TFA)[1]
Step-by-Step:
-
N4-Protection: Dissolve 2-(2-methoxyphenyl)piperazine in DCM at 0°C. Add TEA (2.0 eq) and Boc₂O (1.1 eq). Stir for 4h. The bulky C2-aryl group sterically hinders N1, directing Boc protection preferentially to N4.
-
Reductive Methylation: Dissolve the N4-Boc intermediate in Dichloroethane (DCE). Add Formaldehyde.[1] Stir for 30 min. Add STAB and stir overnight at RT.
-
Deprotection: Dilute the reaction mixture with DCM and add TFA (20% v/v). Stir for 2h to remove the Boc group.
-
Workup: Basify with NaOH (1M) to pH 10. Extract with DCM (3x).[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (MeOH:DCM 1:9).
Protocol 5.2: Analytical Validation
-
1H NMR (CDCl₃, 400 MHz): Look for the N-Methyl singlet at δ ~2.3 ppm.[1] The methoxy singlet appears at δ ~3.8 ppm.[1] The C2-H proton typically appears as a doublet of doublets (dd) around δ 3.5–4.0 ppm.[1]
-
Mass Spectrometry: ESI+ [M+H] = 207.15.[1]
References
-
European Chemicals Agency (ECHA). (2025).[1][7] Registration Dossier: 2-(2-Methoxyphenyl)piperazine (CAS 65709-27-5).[4][5][6][8] Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1346: 1-(2-Methoxyphenyl)piperazine (Isomer Comparison).[1] Retrieved from [1]
-
ChemicalBook. (2025).[1][3][7] Product Entry: 2-(2-Methoxy-phenyl)-piperazine.[4][2][5][6][8] Retrieved from [1]
-
Di Fabio, R., et al. (1995).[1] "Synthesis and pharmacological characterization of novel NK1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for 2-arylpiperazine scaffold utility).
-
Reagentia. (2026).[1][6][9] Catalog Entry: 2-(2-Methoxyphenyl)piperazine.[1][4][2][5][6][8] Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 896004-75-4_CAS号:896004-75-4_1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone - 化源网 [m.chemsrc.com]
- 3. swgdrug.org [swgdrug.org]
- 4. 2-(2-Methoxy-phenyl)-piperazine | 65709-27-5 [chemicalbook.com]
- 5. 2-(2-Methoxyphenyl)piperazine (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. 2-(2-Methoxyphenyl)piperazine (1 x 1 g) | Reagentia [reagentia.eu]
- 7. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2-Methoxyphenyl)piperazine monohydrate, 95% 250 mg | Request for Quote [thermofisher.com]
- 9. preprints.org [preprints.org]
